molecular formula C15H10O6 B6378950 6-(3,5-Dicarboxyphenyl)-2-formylphenol CAS No. 1261895-47-9

6-(3,5-Dicarboxyphenyl)-2-formylphenol

Cat. No.: B6378950
CAS No.: 1261895-47-9
M. Wt: 286.24 g/mol
InChI Key: WSCYKZRGQFLUMK-UHFFFAOYSA-N
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Description

6-(3,5-Dicarboxyphenyl)-2-formylphenol is an organic compound characterized by the presence of carboxyl and formyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dicarboxyphenyl)-2-formylphenol typically involves the reaction of 3,5-dicarboxybenzaldehyde with phenol under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, often around 150-180°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dicarboxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 6-(3,5-Dicarboxyphenyl)-2-carboxyphenol.

    Reduction: 6-(3,5-Dicarboxyphenyl)-2-hydroxyphenol.

    Substitution: 6-(3,5-Dicarboxyphenyl)-2-nitrophenol (for nitration).

Mechanism of Action

The mechanism of action of 6-(3,5-Dicarboxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or fluorescence, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
  • 1,3,6,8-Tetra(3,5-dicarboxyphenyl)pyrene
  • 1,1′-Bis(3,5-dicarboxyphenyl)-4,4′-bipyridinium dichloride

Uniqueness

6-(3,5-Dicarboxyphenyl)-2-formylphenol is unique due to the presence of both carboxyl and formyl groups on the phenyl ring, which allows for diverse chemical reactivity and coordination behavior. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(3-formyl-2-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-7-8-2-1-3-12(13(8)17)9-4-10(14(18)19)6-11(5-9)15(20)21/h1-7,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCYKZRGQFLUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685347
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-47-9
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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